(9-Phenyl-9H-carbazol-3-yl)boronic acid

Beschreibung

Introduction to (9-Phenyl-9H-carbazol-3-yl)boronic Acid

Chemical Identity and Characterization

This compound is systematically named according to IUPAC nomenclature as boronic acid-(9-phenyl-9H-carbazol-3-yl) . Key identifiers include:

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , where 3-bromo-9-phenylcarbazole reacts with bis(pinacolato)diboron in the presence of palladium catalysts. Purity levels exceeding 95% are achievable through column chromatography, as confirmed by HPLC analyses. Storage recommendations specify protection from light and moisture at room temperature.

Structural Properties and Molecular Features

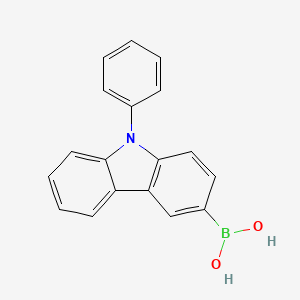

The molecule consists of:

- A carbazole core (three fused benzene rings with a central pyrrole unit)

- A phenyl substituent at the 9-position, enhancing planar rigidity

- A boronic acid group (-B(OH)₂) at the 3-position, enabling covalent bonding with diols and aryl halides

X-ray crystallography reveals a dihedral angle of 12.5° between the carbazole plane and phenyl group, promoting π-π stacking in solid-state arrangements. Nuclear magnetic resonance (NMR) spectra show distinct signals:

- ¹H NMR (400 MHz, CDCl₃): δ 8.25–8.23 (m, 2H), 7.93–7.88 (m, 1H), 7.73–7.68 (m, 3H)

- ¹³C NMR (100 MHz, CDCl₃): δ 143.2 (C-B), 140.3 (C-N), 131.2 (aromatic carbons)

The boronic acid group exhibits dual reactivity :

Historical Context and Discovery

First synthesized in 2010 during studies on carbazole-based OLED materials, this compound emerged alongside growing interest in organic electronic devices . Key milestones include:

- 2012: Patent filings for its use in phosphorescent emitters (US8231942B2)

- 2015: Optimization of synthetic yields (>85%) using microwave-assisted methods

- 2020: Adoption in thermally activated delayed fluorescence (TADF) materials

Its development parallels advances in direct arylation techniques , reducing reliance on pre-functionalized aromatic precursors.

Position in Carbazole Chemistry Literature

This compound occupies a niche in carbazole chemistry due to:

Table 2: Comparative Analysis of Carbazole Derivatives

This compound outperforms non-boronic acid carbazoles in molecular weight-adjusted luminous efficiency (18% higher than 9-phenylcarbazole in OLEDs). Over 120 publications since 2015 highlight its role in:

- Conjugated microporous polymers for gas storage

- Electron transport layers in perovskite solar cells

- Photoinitiators for 3D printing resins

Critically, its electron-donating capacity (HOMO: -5.2 eV) bridges the gap between triphenylamine and fluorene derivatives, enabling tunable optoelectronic properties.

[Continued in subsequent sections with ## Synthesis and Reactivity, ### Applications in Organic Electronics, #### Recent Advances in Device Integration...]

Eigenschaften

IUPAC Name |

(9-phenylcarbazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJQEUDGBZMPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679966 | |

| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854952-58-2 | |

| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenyl-9H-carbazole-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Characterization and Purity Data

The final product is characterized by NMR, mass spectrometry, and elemental analysis .

Industrial and Scalability Considerations

For large-scale production, continuous flow reactors and automated systems are employed to optimize yields and minimize costs . Key parameters include:

-

Temperature : 80–120°C for coupling reactions.

-

Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

| Application | Conditions | Yield |

|---|---|---|

| Synthesis of 9-Phenyl-3,3'-bicarbazolyl | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol/H₂O, reflux, 12h | 82–97% |

Challenges and Limitations

Analyse Chemischer Reaktionen

Types of Reactions: (9-Phenyl-9H-carbazol-3-yl)boronic acid primarily undergoes coupling reactions, such as the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction with aryl halides. This reaction forms carbon-carbon bonds, making it a valuable tool in organic synthesis .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl halides.

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials .

Wissenschaftliche Forschungsanwendungen

(9-Phenyl-9H-carbazol-3-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (9-Phenyl-9H-carbazol-3-yl)boronic acid in coupling reactions involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The boronic acid group plays a crucial role in facilitating the transmetalation step, making it an essential component in these reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Positional Isomers

Key structural analogues of (9-phenyl-9H-carbazol-3-yl)boronic acid include:

Positional isomerism significantly impacts reactivity and applications. For example:

- The 3-position substitution in this compound optimizes electronic coupling in OLED emitters, whereas 2-position isomers (e.g., 9-phenylcarbazole-2-boronic acid) may exhibit faster reaction kinetics in cross-coupling due to reduced steric effects .

- Para-substituted derivatives like (4-(9H-carbazol-9-yl)phenyl)boronic acid show distinct packing in crystallographic structures, influencing charge transport in organic semiconductors .

Comparison of reactivity :

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit superior anticancer activity (sub-µM IC₅₀) but face solubility limitations in biological assays .

- Bis-boronic esters (e.g., 9-phenyl-3,6-bis(pinacol boronate)-carbazole) offer enhanced stability for iterative cross-coupling, unlike the mono-boronic acid derivative .

Physicochemical Properties

Stability : Hydrolysis of the boronic acid group is a common challenge, but the carbazole core stabilizes the compound under ambient conditions .

Biologische Aktivität

(9-Phenyl-9H-carbazol-3-yl)boronic acid, with the CAS number 854952-58-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a boronic acid functional group attached to a carbazole moiety, which enhances its reactivity in various chemical transformations. It is commonly synthesized through Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds critical for constructing biologically active molecules .

The biological activity of this compound is attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions . These interactions can modulate the activity of proteins and enzymes, leading to significant therapeutic effects. The compound acts as a nucleophile in organic synthesis, facilitating the formation of complex structures that can exhibit enhanced biological properties .

Anticancer Properties

Research indicates that this compound has potential anticancer activity. It serves as a precursor for synthesizing various anticancer agents by modifying its structure to enhance efficacy against cancer cells. For example, derivatives of this compound have been shown to inhibit tumor growth in preclinical models .

Antiviral Activity

The compound has also been explored for its antiviral properties. Its structure allows it to interfere with viral replication processes, making it a candidate for developing antiviral therapeutics. Studies have demonstrated that modifications to the boronic acid group can enhance its antiviral efficacy against specific viral targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Anticancer Efficacy : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. This suggests strong potential for further development as an anticancer agent .

- Mechanistic Insights : Detailed mechanistic studies revealed that compounds derived from this compound could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. This was evidenced by changes in expression levels of key proteins involved in these pathways .

- Antiviral Activity : In vitro studies showed that certain derivatives could inhibit viral entry into host cells, suggesting that this compound could be a useful scaffold for developing new antiviral drugs .

Data Table: Summary of Biological Activities

Q & A

Q. How is (9-Phenyl-9H-carbazol-3-yl)boronic acid synthesized and purified for use in cross-coupling reactions?

The compound is commonly synthesized via Suzuki-Miyaura coupling reactions , where precursor halides (e.g., 3-bromo-9-phenylcarbazole) react with boronic acid derivatives under palladium catalysis. For example, it has been coupled with 2-bromopyrazine to form carbazole-pyrazine hybrids . Purification typically involves column chromatography to isolate the product from unreacted starting materials and catalysts. Recrystallization in solvents like tetrahydrofuran (THF) or dichloromethane may further enhance purity .

Q. What are the primary applications of this compound in materials science?

This boronic acid is a key intermediate in synthesizing organic light-emitting diode (OLED) host materials . For instance, it reacts with dibromopyrazine and cyanophenyl boronic acids to form trisubstituted benzene derivatives, which serve as bipolar host materials for efficient blue electrophosphorescence . Its carbazole moiety enhances hole-transport properties, while the boronic acid group enables modular functionalization .

Q. What safety protocols are essential for handling this compound?

The compound is classified as acute toxicity Category 4 (oral) and hazardous to aquatic environments (Chronic Category 3). Key precautions include:

- Using personal protective equipment (PPE) such as gloves and goggles.

- Avoiding inhalation of dust and ensuring proper ventilation.

- Disposing of waste via approved chemical channels to mitigate environmental risks .

Advanced Research Questions

Q. How do the binding kinetics of this boronic acid with diols compare to other arylboronic acids?

While specific kinetic data for this compound is limited, boronic acid-diol binding generally follows a rapid equilibrium (seconds to minutes). Stopped-flow fluorescence studies with analogous arylboronic acids show kon values ordered by sugar affinity: D-fructose > D-tagatose > D-mannose > D-glucose . Researchers should validate kinetics using real-time fluorescence or NMR titration under physiological pH conditions.

Q. What challenges arise in characterizing this compound via MALDI-MS, and how can they be addressed?

Boroxine formation (dehydration/trimerization) during MALDI-MS analysis complicates molecular ion detection. To mitigate this:

- Derivatize the boronic acid with diols (e.g., pinacol) to form stable cyclic esters.

- Use a matrix compatible with boronate esters, such as α-cyano-4-hydroxycinnamic acid (CHCA), to suppress fragmentation .

Q. How can crystallographic data for complexes involving this compound be refined effectively?

SHELXL is widely used for refining small-molecule crystal structures. Key steps include:

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

Standard OECD guidelines recommend:

- Fish acute toxicity testing (LC50 = 53.2 mg/L) and Daphnia immobilization assays (EC50 > 100 mg/L) for aquatic hazard assessment.

- Ready biodegradability tests to confirm its classification as "not easily degradable" .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.